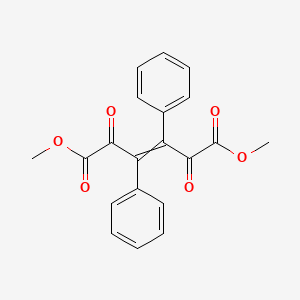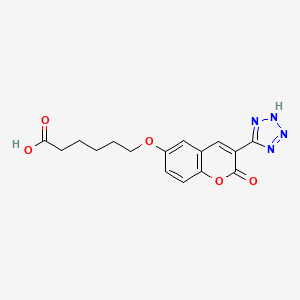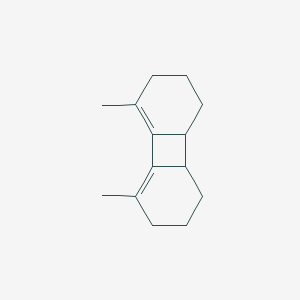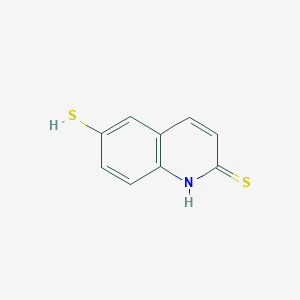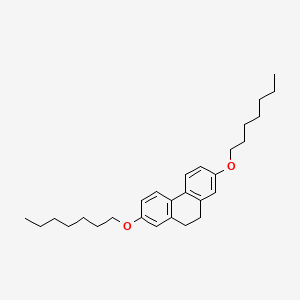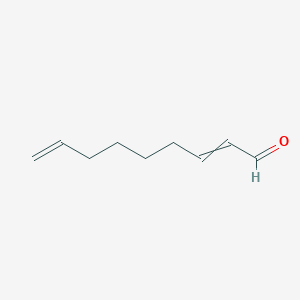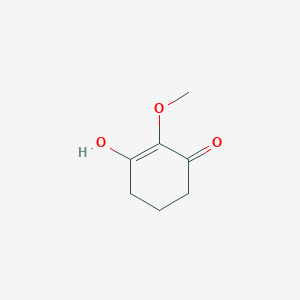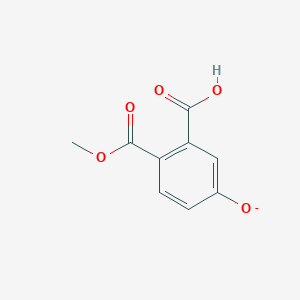![molecular formula C18H29NOSi B14331089 Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol CAS No. 104549-79-3](/img/structure/B14331089.png)
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol is a complex organosilicon compound that features a cyclopentyl group, a phenyl group, and a piperidin-1-yl ethyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Grignard reaction to introduce the cyclopentyl and phenyl groups onto the silicon atom. This is followed by the addition of the piperidin-1-yl ethyl group through a nucleophilic substitution reaction.
Grignard Reaction:
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The piperidin-1-yl ethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Major Products
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol involves its interaction with specific molecular targets and pathways. The piperidin-1-yl ethyl group can interact with biological receptors, potentially modulating their activity. The silicon atom can also participate in various chemical interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl(phenyl)silane: Lacks the piperidin-1-yl ethyl group, making it less bioactive.
Phenyl[2-(piperidin-1-yl)ethyl]silanol: Lacks the cyclopentyl group, which may affect its chemical reactivity and bioactivity.
Cyclopentyl[2-(piperidin-1-yl)ethyl]silanol: Lacks the phenyl group, which may influence its stability and interactions.
Uniqueness
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol is unique due to the combination of its cyclopentyl, phenyl, and piperidin-1-yl ethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
104549-79-3 |
|---|---|
Formule moléculaire |
C18H29NOSi |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
cyclopentyl-hydroxy-phenyl-(2-piperidin-1-ylethyl)silane |
InChI |
InChI=1S/C18H29NOSi/c20-21(18-11-5-6-12-18,17-9-3-1-4-10-17)16-15-19-13-7-2-8-14-19/h1,3-4,9-10,18,20H,2,5-8,11-16H2 |
Clé InChI |
UDLJKEOOGAHDRD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC[Si](C2CCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



